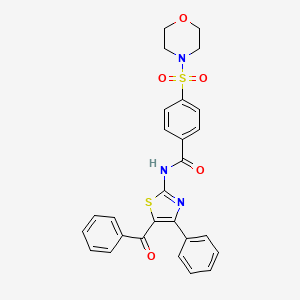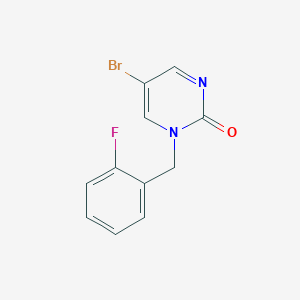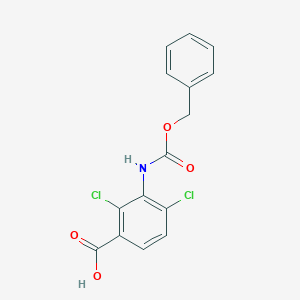![molecular formula C26H19BrN2O6S B2956734 Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 450372-06-2](/img/structure/B2956734.png)
Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle, and it also has a benzo[d][1,3]dioxol group, a bromophenyl group, and a methyl carboxylate group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline core would likely contribute to the rigidity of the molecule, while the other groups could influence its reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the methyl carboxylate group could participate in ester hydrolysis or transesterification reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of related quinazoline derivatives. For instance, novel synthesis routes have been explored for protected methyl hydroxy tetrahydroisoquinoline carboxylate, highlighting the compound's relevance in synthetic organic chemistry and its potential as a building block for more complex molecules Jean-Michel Lerestif et al., 1999. Similarly, a study on the practical synthesis of a CCR5 antagonist presents a method that could be applicable to the synthesis of related compounds, demonstrating the compound's potential in the development of therapeutic agents T. Ikemoto et al., 2005.
Antitumor Activity
Research on quinazolinone analogues, which are structurally related to the compound , has demonstrated significant antitumor activities. A study found that specific benzyl-substituted quinazolinones showed broad spectrum antitumor activity, indicating the potential of related compounds in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.
Antimicrobial and Anticonvulsant Properties
Further research has explored the antimicrobial and anticonvulsant properties of thioxoquinazolinone derivatives, suggesting the versatility of compounds with similar structures in treating various conditions. One study highlighted the synthesis of new thioxoquinazolinone derivatives and their effective anticonvulsant and antimicrobial activities A. Rajasekaran et al., 2013.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of quinazolinone analogues with biological targets, providing insights into the mechanism of action of related compounds and their potential therapeutic applications. Such studies are critical for the development of new drugs and the improvement of existing therapies Ibrahim A. Al-Suwaidan et al., 2016.
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Orientations Futures
The study of quinazoline derivatives is a hot topic in medicinal chemistry due to their potential as anticancer drugs. Therefore, this compound could be of interest for future research in this area.
Propriétés
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O6S/c1-33-25(32)17-5-8-19-20(11-17)28-26(36-13-21(30)16-3-6-18(27)7-4-16)29(24(19)31)12-15-2-9-22-23(10-15)35-14-34-22/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAORUDKGMWHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

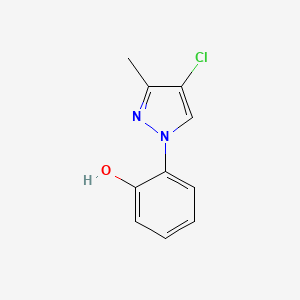
![(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol](/img/structure/B2956655.png)
![N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956656.png)
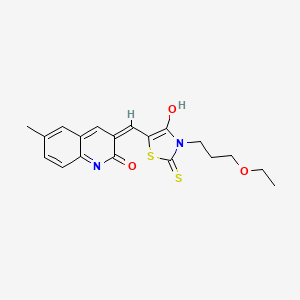
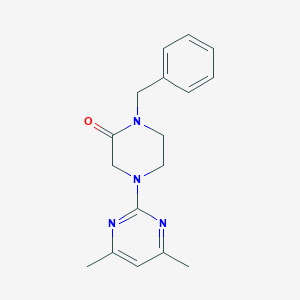
![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2956661.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956662.png)
![(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2956664.png)
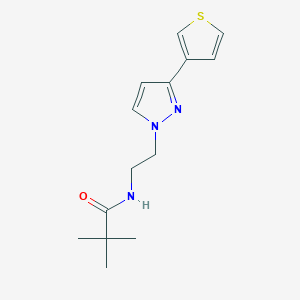
![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)
![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)
